

Ganoderic Acid D2: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ganoderic acid D2*

Cat. No.: *B10828596*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acid D2, a member of the highly oxygenated lanostane-type triterpenoid family, is a bioactive compound isolated from the medicinal mushroom *Ganoderma lucidum*. This fungus has been a cornerstone of traditional medicine in East Asia for centuries, valued for its purported health-promoting and therapeutic properties. Modern scientific inquiry has identified ganoderic acids as significant contributors to the pharmacological activities of *Ganoderma lucidum*, with research indicating a range of effects including anticancer, anti-inflammatory, and neuroprotective activities. This technical guide provides a detailed examination of the chemical structure, physicochemical properties, and known biological activities of **Ganoderic acid D2**, with a focus on its mechanism of action and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

Ganoderic acid D2 is characterized by a complex tetracyclic triterpenoid core. Its precise chemical identity is crucial for understanding its biological function and for the development of analytical and synthetic methodologies.

Table 1: Chemical and Physicochemical Properties of **Ganoderic Acid D2**

Property	Value	Source(s)
IUPAC Name	(6R)-6- [(5R,7S,10S,12S,13R,14R,17 R)-7,12-dihydroxy- 4,4,10,13,14-pentamethyl- 3,11,15-trioxo- 1,2,5,6,7,12,16,17- octahydrocyclopenta[a]phenan thren-17-yl]-2-methyl-4- oxoheptanoic acid	[1]
CAS Number	97653-94-6	[1] [2] [3]
Molecular Formula	C ₃₀ H ₄₂ O ₈	[2]
Molecular Weight	530.65 g/mol	
SMILES	CC(CC(=O)CC(C)C(=O)O)C1 CC(=O)C2(C1(C(C(=O)C3=C2 C(CC4C3(CCC(=O)C4(C)C)C O)O)C)C	
Physical Form	Solid	
Solubility	Soluble in DMSO and Methanol.	
Storage	Store in a sealed, cool, and dry condition at 2-8°C.	

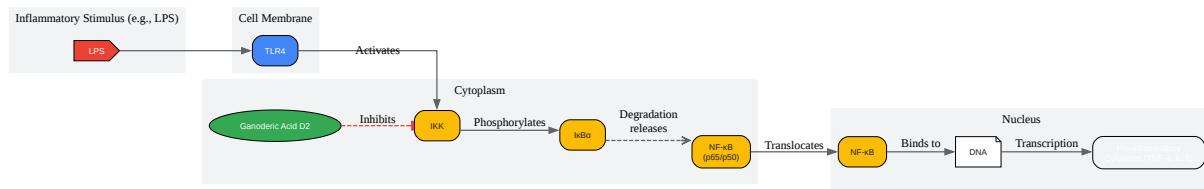
Pharmacological Properties and Mechanism of Action

While research on ganoderic acids as a class is extensive, specific data for **Ganoderic acid D2** is more limited. However, existing studies and the activities of structurally related ganoderic acids provide a strong indication of its therapeutic potential.

Anticancer Activity

Ganoderic acids, in general, are known to exhibit cytotoxic effects against various cancer cell lines. The primary mechanisms of action include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and prevention of metastasis. While specific studies detailing the anticancer mechanism of **Ganoderic acid D2** are not abundant, the activities of other ganoderic acids suggest that it may act through similar pathways. For instance, other ganoderic acids have been shown to induce apoptosis via the intrinsic mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax, downregulation of anti-apoptotic proteins like Bcl-2, and activation of caspases.

Neuroprotective Effects


Recent studies have highlighted the neuroprotective potential of compounds isolated from *Ganoderma lucidum*. One study identified **Ganoderic acid D2** as one of several known triterpenes with antioxidant and neuroprotective activities against hydrogen peroxide-induced cell injury. This suggests a potential role for **Ganoderic acid D2** in mitigating oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases.

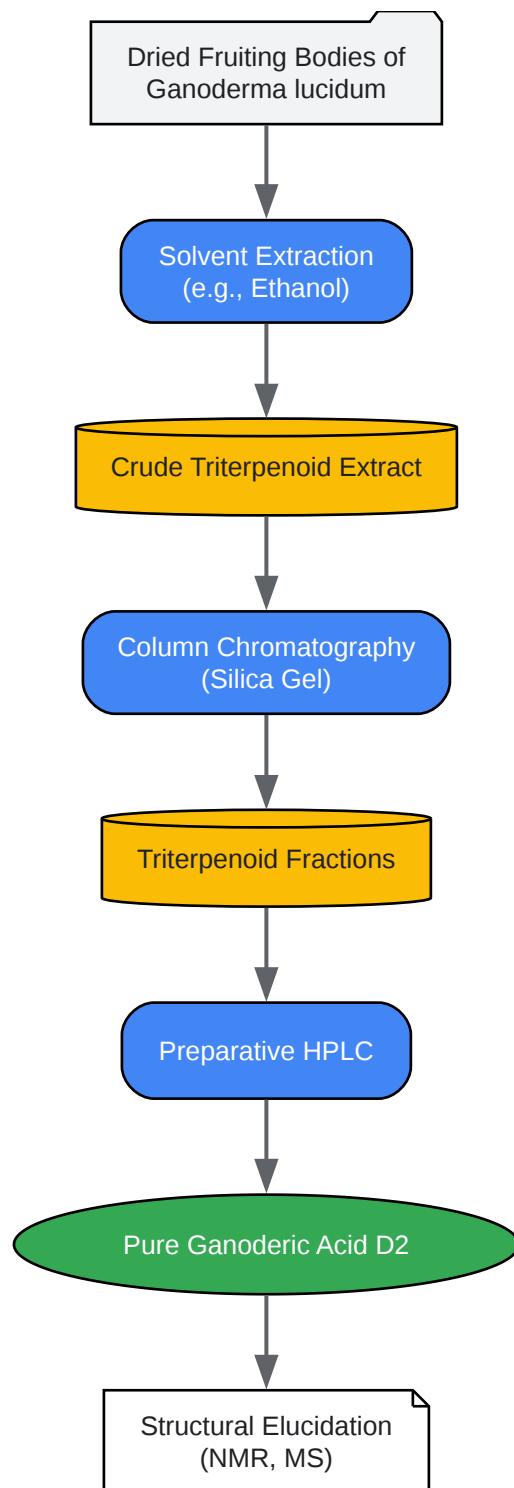
Anti-inflammatory Activity

The anti-inflammatory properties of ganoderic acids are well-documented and are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. A common mechanism for ganoderic acids is the inhibition of the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory mediators such as cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). While direct evidence for **Ganoderic acid D2**'s action on these pathways is still emerging, it is a plausible mechanism given its structural similarity to other anti-inflammatory ganoderic acids.

Signaling Pathways

Based on the activities of related compounds, the following signaling pathway is a likely target for the anti-inflammatory action of **Ganoderic acid D2**.

[Click to download full resolution via product page](#)


Caption: Putative anti-inflammatory mechanism of **Ganoderic Acid D2** via inhibition of the NF- κ B pathway.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the biological activities of **Ganoderic acid D2**. The following sections outline general methodologies for its isolation, analysis, and biological evaluation.

Isolation and Purification of Ganoderic Acid D2

A general workflow for the isolation and purification of triterpenoids from *Ganoderma lucidum* provides a framework for obtaining pure **Ganoderic acid D2**.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the isolation and purification of **Ganoderic Acid D2**.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are key analytical techniques for the identification and quantification of **Ganoderic acid D2**.

- HPLC Analysis: A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water (often with a small percentage of acid, such as acetic acid, to improve peak shape). Detection is commonly performed using a UV detector at a wavelength of around 252 nm.
- NMR Analysis: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of **Ganoderic acid D2**. The chemical shifts and coupling constants provide detailed information about the carbon skeleton and the stereochemistry of the molecule.

In Vitro Biological Assays

Standardized in vitro assays are crucial for determining the pharmacological activity of **Ganoderic acid D2**.

- Cell Viability Assay (e.g., MTT Assay): To assess the cytotoxic effects of **Ganoderic acid D2** on cancer cell lines.
 - Seed cancer cells in a 96-well plate and allow them to adhere overnight.
 - Treat the cells with various concentrations of **Ganoderic acid D2** for a specified period (e.g., 24, 48, or 72 hours).
 - Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by viable cells.
 - Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
 - Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to an untreated control.
- Nitric Oxide (NO) Production Assay (Griess Assay): To evaluate the anti-inflammatory activity by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated

macrophages (e.g., RAW 264.7 cells).

- Culture macrophages in a 96-well plate and treat with various concentrations of **Ganoderic acid D2** for a short pre-incubation period.
- Stimulate the cells with LPS to induce NO production.
- After a suitable incubation period, collect the cell culture supernatant.
- Mix the supernatant with Griess reagent and measure the absorbance at approximately 540 nm.
- The amount of nitrite, a stable product of NO, is proportional to the absorbance and reflects the level of NO production.

Conclusion

Ganoderic acid D2 is a promising bioactive compound from *Ganoderma lucidum* with potential therapeutic applications. While current research provides a solid foundation for its chemical characterization, further in-depth studies are required to fully elucidate its pharmacological properties and mechanisms of action, particularly in the areas of cancer, neurodegeneration, and inflammation. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the continued exploration of **Ganoderic acid D2** as a potential therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [Ganoderic Acid D2: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10828596#ganoderic-acid-d2-chemical-structure-and-properties\]](https://www.benchchem.com/product/b10828596#ganoderic-acid-d2-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com